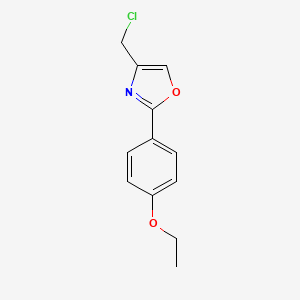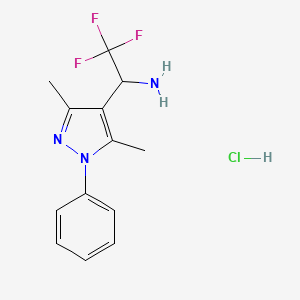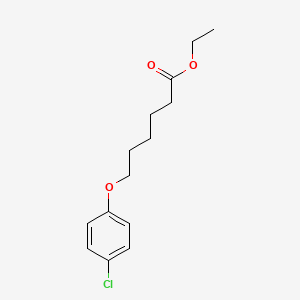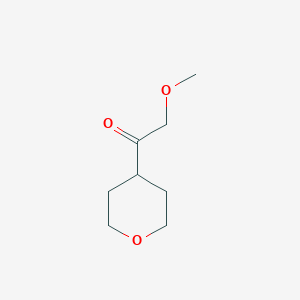![molecular formula C12H14O2S B1374228 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1489830-03-6](/img/structure/B1374228.png)
2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid
Descripción general
Descripción
2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid, also known as PSCA, is a cyclopropyl derivative. It has a molecular formula of C12H14O2S and a molecular weight of 222.31 g/mol. It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O2S/c1-10-5-7 (2-3-7)4-6 (8)9/h2-5H2,1H3, (H,8,9) and the InChI key is XGTQTJSLMMWRBH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 222.31 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Ikram et al. (2015) focused on synthesizing and characterizing Schiff base ligands, including ones similar to 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid. These ligands were used to produce coordination compounds, which were evaluated for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Organic Synthesis
- Research by Limbach et al. (2004) developed a reproducible and inexpensive method for preparing cyclopropylideneacetates, which are structurally related to this compound. These compounds are versatile multifunctional building blocks in organic synthesis (Limbach et al., 2004).
Chemical Transformations and Reactions
- Miao et al. (2016) described the solvent-controlled, tunable hydrosulfonylation of compounds similar to this compound. This study showcased the versatility of such compounds in chemical transformations (Miao et al., 2016).
Structural Studies
- Jasinski et al. (2009) analyzed the crystal structure of a compound closely related to this compound. The study provided insights into the molecular geometry and packing in the crystal lattice, which is crucial for understanding the properties of these compounds (Jasinski et al., 2009).
Mechanistic Studies in Organic Chemistry
- Loeppky and Elomari (2000) investigated the reaction of N-cyclopropyl-N-alkylanilines, which bear structural resemblance to this compound, with nitrous acid. This study provided valuable information on the mechanism of reaction involving cyclopropyl groups (Loeppky & Elomari, 2000).
Safety and Hazards
The safety information for 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-[1-(phenylsulfanylmethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-11(14)8-12(6-7-12)9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWYBYUTAZKMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1374151.png)





![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)

